molecular formula C12H9NO2 B1609455 3-Cyano-6-ethylchromone CAS No. 50743-19-6

3-Cyano-6-ethylchromone

Cat. No.: B1609455
CAS No.: 50743-19-6
M. Wt: 199.2 g/mol
InChI Key: GRYXAOXVOYEENX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Cyano-6-ethylchromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-4-oxo-4H-1-benzopyran-3-carbonitrile with suitable reagents to introduce the cyano group at the third position of the chromone ring .

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing , purification , and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as and .

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

Major Products:

    Nucleophilic Substitution: Substituted chromones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Chemistry:

3-Cyano-6-ethylchromone is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology:

In biological research, this compound is studied for its potential antibacterial, antifungal, and anti-inflammatory properties. It serves as a model compound for understanding the biological activities of chromones.

Medicine:

The potential therapeutic applications of this compound are being investigated, particularly in the development of new drugs targeting bacterial and fungal infections.

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 3-Cyano-6-ethylchromone involves its interaction with specific molecular targets and pathways. The cyano group and the ethyl group on the chromone ring may influence its binding affinity and activity. The compound may exert its effects by inhibiting key enzymes or interacting with cellular receptors, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison:

3-Cyano-6-ethylchromone is unique due to the presence of both the cyano group and the ethyl group on the chromone ring. This combination may enhance its bioactive properties compared to other similar compounds. The specific positioning of these groups can influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-ethyl-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYXAOXVOYEENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409387
Record name 6-ethyl-4-oxochromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50743-19-6
Record name 6-Ethyl-4-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50743-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-ethyl-4-oxochromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-6-ethylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-6-ethylchromone
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3-Cyano-6-ethylchromone
Reactant of Route 3
3-Cyano-6-ethylchromone
Reactant of Route 4
3-Cyano-6-ethylchromone
Reactant of Route 5
3-Cyano-6-ethylchromone
Reactant of Route 6
3-Cyano-6-ethylchromone

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